rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester

Beschreibung

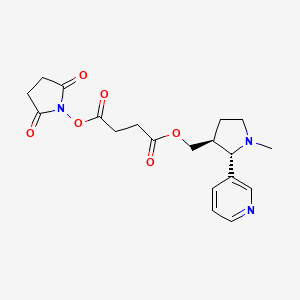

rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester (CAS 1207282-60-7) is a nicotine-derived compound modified with a hemisuccinate linker and an N-hydroxysuccinimide (NHS) ester group. Its molecular formula is C₁₉H₂₃N₃O₆, with a molecular weight of 389.4 g/mol . The compound is designed for bioconjugation applications, leveraging the NHS ester’s reactivity toward primary amines to form stable amide bonds. Its nicotine moiety may confer targeting capabilities in neurobiological studies or drug delivery systems. Storage conditions require maintenance at -20°C to preserve reactivity .

Eigenschaften

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6/c1-21-10-8-14(19(21)13-3-2-9-20-11-13)12-27-17(25)6-7-18(26)28-22-15(23)4-5-16(22)24/h2-3,9,11,14,19H,4-8,10,12H2,1H3/t14-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWDZTYMDUMBQQ-AUUYWEPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@H]1C2=CN=CC=C2)COC(=O)CCC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660069 | |

| Record name | [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207282-60-7 | |

| Record name | [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Nicotine undergoes hydroxymethylation via electrophilic aromatic substitution, facilitated by formaldehyde in basic media. The reaction proceeds at 0–5°C to minimize side reactions, with sodium hydroxide (12–18% w/v) as the base.

Table 1: Optimized Conditions for Hydroxymethylation

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C |

| Base | NaOH (12–18% w/v) |

| Formaldehyde Equiv. | 1.2–1.5 |

| Reaction Time | 6–8 hours |

| Yield | 78–82% |

Side products include N-oxides and dimeric species, which are removed via liquid-liquid extraction using dichloromethane.

Hemisuccinate Ester Formation

Esterification with Succinic Anhydride

The hydroxymethylnicotine intermediate reacts with succinic anhydride in dioxane under nitrogen, catalyzed by sulfuric acid (3–5% w/w). The reaction is heated to 105–130°C for 6–8 hours, achieving 85–90% conversion.

Critical Parameters :

-

Molar Ratio : Succinic anhydride to hydroxymethylnicotine = 0.9–1.1:1.0

-

Catalyst : Sulfuric acid > acetic acid for higher reactivity

-

Solvent : Dioxane enhances solubility and reaction homogeneity.

Synthesis of N-Hydroxysuccinimide (HOSU)

Patent-Derived Protocol (CN103145601B)

HOSU is synthesized via a two-step process:

-

Oxammonium Hydrochloride Activation : Suspended in dioxane (1:5–1:20 w/w), treated with NaOH in methanol (5–30% w/v) at −10–30°C.

-

Succinic Anhydride Coupling : Catalyzed by sulfuric acid, heated to 105–130°C for 1–20 hours, followed by ethyl acetate recrystallization.

Table 2: HOSU Synthesis Optimization

| Parameter | Optimal Value |

|---|---|

| Solvent | Dioxane |

| Temperature | 105–130°C |

| Catalyst (H₂SO₄) | 3–5% w/w |

| Purity After Recrystallization | 99.3% |

Esterification with N-Hydroxysuccinimide

Carbodiimide-Mediated Coupling

The hemisuccinate intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in tetrahydrofuran (THF). HOSU is added stoichiometrically (1:1.05 equiv) at 0°C, followed by stirring at 25°C for 12 hours.

Key Observations :

-

Side Reactions : Competitive formation of N-acylurea minimized by low-temperature addition.

-

Yield : 88–92% after silica gel chromatography (ethyl acetate/hexane gradient).

Industrial-Scale Production

Analyse Chemischer Reaktionen

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester has been studied for its effects on the central nervous system. Its structural similarity to nicotine suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.

Case Study : A study demonstrated that derivatives of nicotine can enhance synaptic plasticity and improve memory performance in rodent models, indicating that this compound may have similar effects .

Cancer Research

The compound has shown promise in cancer research due to its ability to modulate cellular signaling pathways involved in tumor growth and metastasis. Its application as a therapeutic agent is being explored, particularly in targeting specific cancer types.

Case Study : Research indicated that compounds with similar structures could inhibit the proliferation of cancer cells by interfering with the PI3K/AKT signaling pathway, which is crucial for cell survival and growth . Further investigations into this compound may reveal its efficacy against various cancer cell lines.

Drug Delivery Systems

The ester functionality of this compound allows it to be utilized in drug delivery systems. It can serve as a prodrug that releases active pharmaceutical ingredients upon hydrolysis, enhancing bioavailability.

Case Study : In a recent study, the use of esters as prodrugs demonstrated improved pharmacokinetic profiles for several therapeutic agents, suggesting that this compound could similarly enhance drug delivery efficiency .

Biological Activities

Wirkmechanismus

The mechanism of action of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester involves its ability to act as a hapten. When conjugated to a carrier protein, it can elicit an immune response, leading to the production of antibodies against nicotine. These antibodies can bind to nicotine, preventing it from crossing the blood-brain barrier and reducing its addictive effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar NHS Ester Derivatives

Structural and Functional Comparisons

Table 1: Molecular Properties of Key NHS Esters

Key Observations:

- Nicotinic Acid NHS Ester shares the nicotine-derived backbone but lacks the hydroxymethyl and hemisuccinate groups. This reduces its molecular weight and may limit its utility in applications requiring spacer-mediated conjugation.

- Biotinamidohexanoyl NHS Ester incorporates a 14-atom spacer, enhancing streptavidin binding efficiency by reducing steric hindrance.

- Mycophenolyloxyacetic Acid NHS Ester is tailored for intracellular toxin delivery, highlighting how the choice of the parent molecule (e.g., nicotine vs. mycophenolic acid) dictates application-specific outcomes.

Key Observations:

- The target compound’s synthesis likely involves hemisuccinate activation via carbodiimide chemistry (e.g., EDAC/NHS), as described for heparan sulfate functionalization . This method is widely used but risks byproduct formation, such as bis(NHS) derivatives (e.g., beta-alanine carbamate esters), which can account for ~90% of unintended products .

- TMR-NISO NHS Esters demonstrate moderate yields (53–63%), reflecting challenges in purifying NHS-activated intermediates.

Table 3: Application-Specific Performance

Key Observations:

- The target compound’s nicotine moiety may enable selective binding to nicotinic acetylcholine receptors, distinguishing it from non-targeted NHS esters like biotin derivatives .

- Biotinamidohexanoyl NHS Ester outperforms standard NHS esters in streptavidin binding due to its extended spacer, suggesting that spacer design critically impacts assay sensitivity.

Stability and Commercial Considerations

Table 4: Stability and Cost Comparison

Key Observations:

- The target compound’s requirement for -20°C storage aligns with most NHS esters, which hydrolyze rapidly in aqueous environments (e.g., pH 4.0–7.4) .

- Commercial NHS esters vary widely in cost, with Nicotinic Acid NHS Ester priced at $283/10 mg , reflecting its niche applications. The target compound’s pricing is undisclosed but likely falls within a similar range due to specialized synthesis.

Biologische Aktivität

Rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester is a derivative of nicotine that has garnered attention in the fields of biochemistry and pharmacology due to its potential applications in immunology and drug development. This compound is characterized by its unique chemical structure, which includes a hydroxymethyl group at the 3' position and a hemisuccinate moiety conjugated to N-hydroxysuccinimide. Its molecular formula is C19H23N3O6, with a molecular weight of 389.4 g/mol.

The primary biological activity of this compound lies in its ability to act as an immunogen. It is utilized in the production of antibodies specific to nicotine, which can be crucial for research into nicotine addiction and smoking cessation therapies. The compound's N-hydroxysuccinimide ester moiety allows it to react with primary amines on carrier proteins (e.g., bovine serum albumin), forming stable amide bonds that facilitate the generation of nicotine-specific antibodies.

Immunogenic Properties

The immunogenicity of this compound has been demonstrated through various studies. When conjugated to carrier proteins and administered to animals, it elicits a robust immune response, resulting in the production of high-affinity antibodies against nicotine. These antibodies are instrumental for quantifying nicotine levels in biological samples, which is vital for both clinical and research applications .

Research Findings

Recent studies have explored the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs). This interaction is critical as it mimics nicotine's action within the body, providing insights into its therapeutic potential and safety profile. The compound's structural modifications enhance its ability to bind these receptors, potentially leading to novel therapeutic strategies for treating nicotine addiction.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Nicotine | C10H14N2 | Natural alkaloid; primary psychoactive component of tobacco |

| 3'-Hydroxynicotine | C10H13N2O | Hydroxylated derivative; less potent than nicotine |

| Hemisuccinic Acid | C4H6O4 | Simple dicarboxylic acid; used in various biochemical applications |

| This compound | C19H23N3O6 | Unique combination of hydroxymethyl and hemisuccinate functionalities; effective immunogen |

Case Studies

Several case studies have highlighted the efficacy of this compound in generating antibodies against nicotine:

- Study on Antibody Production : In a controlled study, animals immunized with this compound produced antibodies that demonstrated high specificity and affinity for nicotine. The resulting antibodies were utilized in enzyme-linked immunosorbent assays (ELISA) for detecting nicotine levels in serum samples .

- Therapeutic Applications : Research has indicated that the antibodies generated can be employed in therapeutic settings, potentially aiding in smoking cessation programs by monitoring nicotine intake and exposure .

Q & A

Q. What are the critical steps for synthesizing rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester?

- The synthesis involves two main stages: (i) Activation of the carboxylic acid : The hemisuccinate moiety is activated using carbodiimide reagents (e.g., EDC) to form a reactive intermediate, which reacts with N-hydroxysuccinimide (NHS) to generate the NHS ester . (ii) Purification and characterization : The product is isolated via column chromatography and validated using NMR (e.g., H, C) and mass spectrometry (LC-MS or MALDI-TOF) to confirm esterification and stereochemistry .

- Key considerations : Avoid aqueous conditions during synthesis to minimize NHS ester hydrolysis .

Q. How can researchers optimize reaction conditions for NHS ester stability in bioconjugation experiments?

- pH control : NHS esters react efficiently with primary amines at pH 7.5–8.4. Below pH 7, reaction rates drop significantly due to protonation of amine groups .

- Temperature and solvent : Use anhydrous DMF or DMSO to prevent hydrolysis. Reactions are typically performed at 4–25°C for 1–2 hours .

- Quenching unreacted esters : Add excess glycine or ethanolamine post-reaction to block residual NHS esters and reduce non-specific binding .

Q. What analytical techniques are recommended for quantifying NHS ester hydrolysis?

- HILIC (Hydrophilic Interaction Chromatography) : Separates hydrolyzed NHS (retention time ~3.5 min) from intact esters, enabling quantification of hydrolysis rates under varying conditions (e.g., pH, temperature) .

- UV-Vis spectroscopy : Monitor hydrolysis via absorbance at 260 nm (NHS release) or use derivatization agents like 6-mercapto-1-hexanol (MCH) to detect residual reactive esters .

Advanced Research Questions

Q. How can researchers address conflicting data on NHS ester reactivity in complex biological matrices?

- Competing nucleophiles : In serum or cell lysates, thiols (e.g., glutathione) and hydroxyls may react with NHS esters. Pre-treat samples with blocking agents (e.g., iodoacetamide for thiols) or use maleimide-based crosslinkers as controls .

- Quantitative mass spectrometry : Employ isotopically labeled internal standards (e.g., -NHS esters) to distinguish specific labeling from background noise .

Q. What strategies improve selectivity for nicotine derivative conjugation to specific protein domains?

- Site-directed mutagenesis : Introduce surface-exposed lysine residues near target binding sites to enhance NHS ester accessibility .

- Dual-labeling approaches : Combine NHS esters with photoactivatable groups (e.g., diazirines) for spatiotemporal control over conjugation .

Q. How do structural modifications of the nicotine moiety influence NHS ester stability and binding kinetics?

- Steric effects : The rac-trans configuration of 3'-hydroxymethylnicotine may reduce ester hydrolysis rates compared to cis isomers due to hindered water access .

- Kinetic assays : Use surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure association/dissociation rates (, ) of nicotine-protein conjugates .

Q. What are the limitations of NHS ester-based nicotine conjugates in in vivo studies?

- Hydrolysis in circulation : Plasma esterases rapidly cleave NHS esters, limiting half-life. Stabilize conjugates via PEGylation or encapsulation in liposomes .

- Immunogenicity : Nicotine-protein conjugates may elicit antibody responses. Test immunogenicity in animal models using ELISA with anti-nicotine monoclonal antibodies .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in crosslinking efficiency reported across studies?

- Standardized protocols : Adopt molar ratios of 10:1 (NHS ester:protein) and validate conjugation efficiency via SDS-PAGE with Coomassie or fluorescence staining .

- Batch-to-batch variability : Characterize each NHS ester batch using HILIC and adjust reaction stoichiometry based on active ester content .

Q. What computational tools aid in predicting NHS ester reactivity with novel nicotine analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.